molecular formula C7H9N3O2 B3316325 2-[Methyl(pyrazin-2-yl)amino]acetic acid CAS No. 953740-40-4

2-[Methyl(pyrazin-2-yl)amino]acetic acid

Cat. No. B3316325
CAS RN: 953740-40-4
M. Wt: 167.17 g/mol
InChI Key: VZNAOBLPDLLSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[Methyl(pyrazin-2-yl)amino]acetic acid” is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-[Methyl(pyrazin-2-yl)amino]acetic acid” is represented by the formula C7H9N3O2 . This indicates that the compound contains 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“2-[Methyl(pyrazin-2-yl)amino]acetic acid” is a solid at room temperature . It has a predicted melting point of 106.00° C and a predicted boiling point of 346.8° C at 760 mmHg . The compound has a predicted density of 1.3 g/cm3 and a predicted refractive index of n20D 1.60 .

Scientific Research Applications

Antibacterial Activity

The compound has been used in the synthesis of new complexes, such as Cu(II)-2-amino-6-methylpyridine and Cu(II)-(6-methyl-pyridin-2-ylamino)-acetic acid, to study the effect of polarity, active groups, and complexation on antibacterial activity . The complex [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)2]Cl2·H2O showed the highest antibacterial activity .

Antimicrobial Activity

Pyrazine derivatives, including 2-[Methyl(pyrazin-2-yl)amino]acetic acid, have shown noteworthy pharmacological effects, including antimicrobial activity . They have been used in the synthesis of new compounds that have shown promising results against various bacterial strains .

Antioxidant Activity

Among the synthesized pyrazine-2-carboxylic acid derivatives, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidine-4-yl)piperazin-1-yl) methanone exhibited good antioxidant activity .

Synthesis of Novel Heterocyclic Compounds

2-[Methyl(pyrazin-2-yl)amino]acetic acid has been used in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Enhancement of Pharmacological Activity

The coordination of 2-[Methyl(pyrazin-2-yl)amino]acetic acid with copper seems to enhance their antimicrobial activity . This enhancement of activity due to complexation has opened new avenues in the field of medicinal chemistry .

Study of Polarity and Active Groups

The compound has been used to study the effect of polarity and active groups on antibacterial activity . This kind of study helps in understanding the structure-activity relationship, which is crucial in drug design .

properties

IUPAC Name

2-[methyl(pyrazin-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(5-7(11)12)6-4-8-2-3-9-6/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNAOBLPDLLSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(pyrazin-2-yl)amino]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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